2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-cyclohexyl-2-pyridin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h6-10,12H,1-5H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYSPVOBXMDMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl bromide with pyridine-4-carboxaldehyde in the presence of a base such as potassium carbonate to form the intermediate compound.
Acidification: The intermediate is then treated with acetic acid to introduce the acetic acid moiety.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can occur at the pyridin-4-yl group, potentially forming piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
Mechanism of Action
The exact mechanism of action of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Key Observations :
- The pyridin-4-yl isomer (target compound) vs. pyridin-3-yl () alters electronic distribution, which may influence binding affinity in biological targets .
- Piperidine-containing analogs () introduce basic nitrogen, enabling salt formation and altering pharmacokinetic profiles compared to cyclohexyl derivatives .
Comparisons :
Predictions for Target Compound :
- Increased lipophilicity from the cyclohexyl group may enhance membrane permeability but reduce solubility.
- The pyridin-4-yl group could improve target selectivity compared to pyridin-3-yl isomers in receptor-binding applications .
Biological Activity
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group and a pyridin-4-yl moiety, which contribute to its unique chemical reactivity and biological activity. The presence of these groups enhances hydrophobic interactions and allows for specific binding to biological targets.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, modulating their activity. This interaction may lead to various biochemical effects, particularly in anti-inflammatory and antimicrobial pathways.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. In vitro assays demonstrated that the compound effectively reduces prostaglandin synthesis, thereby alleviating inflammation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer potential | Cytotoxic effects on cancer cell lines |
Case Study: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The compound was administered at various doses, showing dose-dependent efficacy in reducing inflammation .
Case Study: Antimicrobial Efficacy
In another study evaluating the compound's antimicrobial properties, it was tested against a panel of bacterial strains. The results indicated that the compound exhibited MIC values ranging from 12 to 16 µM against the tested bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications to the pyridine ring or cyclohexyl group can significantly influence the biological activity of the compound. For instance, variations in substituents on the pyridine ring have been shown to enhance COX inhibition and antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves coupling cyclohexyl and pyridinyl moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, a multi-step approach may include:
- Step 1 : Preparation of the pyridinyl acetic acid precursor using esterification of 2-(pyridin-4-yl)acetic acid (CAS 6622-91-9) .
- Step 2 : Introduction of the cyclohexyl group via alkylation or Grignard reaction under inert conditions (e.g., N₂ atmosphere).
- Step 3 : Hydrochloride salt formation using HCl gas or concentrated HCl in a polar solvent like ethanol .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Purity Assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards .
- TLC : Silica gel plates (Rf ~0.3–0.5 in ethyl acetate/hexane mixtures) .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) peaks: δ 1.2–1.8 (cyclohexyl protons), δ 8.5–8.7 (pyridin-4-yl protons) .
- Mass Spectrometry : ESI-MS m/z calculated for C₁₃H₁₈ClNO₂ [M+H]⁺: 256.1; observed: 256.0 .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELX refine the crystal structure of this compound, and what challenges arise during refinement?
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.
- Refinement : SHELXL (via Olex2 interface) is used for structure solution. Challenges include:
- Disordered Cyclohexyl Groups : Apply restraints to thermal parameters (ISOR, DELU) .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···Cl) using Mercury software .
Q. What experimental designs are effective for evaluating the biological activity of this compound, particularly in targeting inflammatory pathways?
- In Vitro Assays :
- Enzyme Inhibition : Test against COX-2 using a fluorometric kit (IC₅₀ determination) .
- Cytotoxicity : MTT assay on RAW 264.7 macrophages; compare to ibuprofen (positive control) .
- In Vivo Models :
- Anti-inflammatory Activity : Carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg, oral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
